Ferric-EDTA (CAS 17099-81-9) is a water-soluble hexadentate aminopolycarboxylate coordination complex procured for industrial and agricultural applications. Exhibiting an aqueous solubility of up to 90 g/L, it sequesters ferric ions (Fe3+), preventing their premature precipitation [1]. In procurement contexts, Ferric-EDTA is valued as a circumneutral catalyst for Advanced Oxidation Processes (AOPs), a complexing agent for flue gas denitrification, and a bioavailable micronutrient for correcting plant chlorosis in mildly acidic to neutral environments[2]. By maintaining iron in a soluble, reactive state across a broader pH range than simple inorganic salts, it serves as a process enabler in systems where extreme pH adjustment is economically or technically prohibitive.
Substituting Ferric-EDTA with generic, unchelated iron salts such as Ferrous Sulfate (FeSO4) routinely fails due to severe pH-dependent precipitation. In water treatment and Fenton oxidation, unchelated iron precipitates as inactive ferric hydroxide (Fe(OH)3) at pH levels above 3.5, halting catalytic function and generating large volumes of iron sludge [1]. In agricultural fertigation, FeSO4 loses bioavailability at pH > 6.0, leading to persistent crop chlorosis. Conversely, over-specifying to alternative chelates like Fe-EDDHA for mildly acidic or neutral systems (pH 4.0–6.5) inflates procurement costs without delivering proportional performance gains, as Ferric-EDTA maintains near-complete complexation and target bioavailability within this standard operational window [2].
In conventional Fenton processes, unchelated iron strictly requires a highly acidic environment (pH 2.8–3.5) to function. Utilizing Ferric-EDTA in a Chelate-Assisted Fenton Process (CAFP) extends the operational window to circumneutral pH (5.5–7.5). Quantitative studies demonstrate that the Fe/EDTA/H2O2 system achieves over 95% phenol conversion at circumneutral pH, whereas the identical system lacking the EDTA chelate yields less than 10% conversion due to iron precipitation[1].
| Evidence Dimension | Phenol degradation efficiency at circumneutral pH |
| Target Compound Data | >95% conversion (Ferric-EDTA system) |
| Comparator Or Baseline | <10% conversion (Unchelated Iron baseline) |
| Quantified Difference | >85% absolute increase in degradation efficiency |
| Conditions | Circumneutral pH (5.5–7.5), H2O2 oxidant, aqueous phenol effluent |
Eliminates the requirement for acid/base dosing for pre-acidification and post-neutralization, reducing chemical consumption and sludge disposal costs in wastewater treatment facilities.
When applied to correct iron deficiency in soils and soilless media up to pH 6.5, Ferric-EDTA quantitatively outperforms non-chelated iron sources. Field and pot experiments indicate that targeted application of Ferric-EDTA increases plant chlorophyll content by approximately 71% compared to untreated baselines or those treated with Ferrous Sulfate (FeSO4), which rapidly oxidizes and precipitates out of solution [1]. Furthermore, Ferric-EDTA maintains 50% iron binding up to pH 6.8, ensuring sustained root uptake where unchelated salts fail [2].
| Evidence Dimension | Chlorophyll content increase (indicator of iron bioavailability) |
| Target Compound Data | ~71% increase in chlorophyll content |
| Comparator Or Baseline | FeSO4 (precipitates, leading to recurrent chlorosis) |
| Quantified Difference | 71% higher chlorophyll retention compared to unchelated baseline |
| Conditions | Mildly acidic to neutral soil/media (pH up to 6.5), equivalent iron dosing |
Provides a cost-effective, reliable iron source for standard hydroponic and fertigation systems, preventing crop yield losses without the premium expense of Fe-EDDHA.
In simultaneous flue gas desulfurization and denitrification systems, Ferric-EDTA (reduced to Fe(II)EDTA in situ) acts as a liquid absorbent for insoluble nitric oxide (NO). The chelate binds NO to form a stable Fe(II)EDTA-NO complex, achieving NO removal efficiencies exceeding 92% under continuous moving-bed biofilm reactor conditions with influent loads of 0.48 kg NO/m3/d [1]. Standard alkaline scrubbers without the chelate cannot capture NO effectively due to its low water solubility.
| Evidence Dimension | Nitric Oxide (NO) removal efficiency from flue gas |
| Target Compound Data | >92% NO removal efficiency |
| Comparator Or Baseline | Standard wet alkaline scrubbers (negligible NO capture) |
| Quantified Difference | >90% absolute increase in NO capture via complexation |
| Conditions | Anaerobic moving-bed biofilm reactor, influent load of 0.48 kg NO/m3/d |
Allows industrial facilities to integrate NOx and SOx removal into a single wet scrubber system, reducing infrastructure footprint and operational complexity.
Directly leveraging its ability to prevent iron precipitation at pH 5.5–7.5, Ferric-EDTA is an effective catalyst precursor for treating high-strength organic effluents, such as landfill leachate and phenol-rich chemical manufacturing wastewater. It allows facilities to bypass the costly acidification and neutralization steps required by conventional FeSO4-based Fenton processes [1].
Based on its quantified bioavailability compared to unchelated iron, Ferric-EDTA is a standard, cost-effective choice for supplying micronutrient iron in controlled hydroponic nutrient solutions and soilless media maintained below pH 6.5. It prevents chlorosis reliably without necessitating the higher procurement costs associated with Fe-EDDHA [2].
Ferric-EDTA is utilized as a liquid absorbent in power plant and coking industry flue gas treatment. By forming Fe(II)EDTA-NO complexes, it enables the simultaneous capture of SO2 and NO in a single scrubbing unit, which can then be regenerated via downstream biological reduction [3].
Irritant